gamma-Rubromycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O12/c1-34-13-7-12(27)16-17(19(13)29)21(31)23-11(18(16)28)8-26(38-23)4-3-9-5-10-6-14(24(32)35-2)36-25(33)15(10)20(30)22(9)37-26/h5-7,28,30-31H,3-4,8H2,1-2H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKRRFSZZUFKT-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)C[C@@]4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181716 | |
| Record name | gamma-Rubromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27267-71-6 | |
| Record name | Methyl (2S)-4,5′,8′,9-tetrahydro-4′,9′,10-trihydroxy-7′-methoxy-5′,8′,9-trioxospiro[benzo[1,2-b:5,4-c′]dipyran-2(3H),2′(3′H)-naphtho[2,3-b]furan]-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27267-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Rubromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Microbial Isolation and Strain Characterization for Gamma Rubromycin Production
Gamma-rubromycin, a member of the structurally complex rubromycin family of antibiotics, is a secondary metabolite produced by specific strains of actinomycetes, particularly from the genus Streptomyces. mdpi.comrsc.orgnih.gov The isolation of these microorganisms from diverse and often extreme environments is the crucial first step in obtaining this bioactive compound. Researchers have successfully isolated this compound-producing strains from unique ecological niches, including desert and alpine soils. mdpi.commdpi.com
A notable example is the strain Streptomyces sp. ADR1, which was isolated from a soil sample collected in the Algerian Sahara Desert. mdpi.comresearchgate.net Another producer, designated strain TA 36, was discovered in an alpine soil sample from Machu Picchu, Peru. mdpi.comnih.gov The initial isolation process for such strains typically involves pretreating the soil sample, followed by serial dilution and inoculation onto selective agar (B569324) media, such as inorganic salt starch agar (ISP4). researchgate.net
Once a potential producing strain is isolated, comprehensive characterization is performed to confirm its identity. This process employs a combination of classical and modern techniques:
Morphological and Physiological Characterization: This involves observing the colony's appearance on various culture media (e.g., yeast extract malt (B15192052) agar ISP2, oatmeal agar ISP3) and determining its physiological properties, such as carbon source utilization. mdpi.comresearchgate.net
Chemotaxonomy: The analysis of specific chemical markers in the cell wall, such as the diaminopimelic acid (DAP) isomer, helps in classification. For instance, the ADR1 strain was found to contain LL-diaminopimelic acid, a characteristic of the genus Streptomyces. mdpi.com
Molecular Systematics: The most definitive identification relies on genetic analysis. Sequencing the 16S ribosomal RNA (rRNA) gene is a standard method. The partial 16S rRNA gene sequence of the ADR1 strain showed high similarity (99%) to species of the genus Streptomyces. mdpi.com Similarly, phylogenetic analysis of the TA 36 strain's 16S rRNA gene sequence showed a 99% similarity to Streptomyces iakyrus and Streptomyces violaceochromogenes. mdpi.comnih.gov
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides a protein profile of the whole cell. This proteomic fingerprint, combined with phylogenetic analysis, led to the identification of strain TA 36 as S. iakyrus. mdpi.comresearchgate.net
This multi-faceted approach ensures the accurate identification and classification of novel this compound-producing microbial strains.
Table 1: Examples of Isolated this compound Producing Strains and their Characterization
| Strain Designation | Isolation Source | Identification | Key Characterization Methods | Citation |
|---|---|---|---|---|
| Streptomyces sp. ADR1 | Algerian Sahara Desert soil | Streptomyces sp. | 16S rRNA gene sequencing, LL-diaminopimelic acid (DAP) analysis, Morphological and physiological tests. | mdpi.comresearchgate.net |
| Streptomyces iakyrus TA 36 | Alpine soil from Peru (Machu Picchu) | Streptomyces iakyrus | 16S rRNA gene sequencing, MALDI-TOF MS, Morphological, physiological, and biochemical tests. | mdpi.comnih.gov |
| Streptomyces collinus | Soil from Baden, Germany | Streptomyces collinus | Initial isolation of the rubromycin family. | rsc.org |
Chromatographic Purification Strategies and Spectroscopic Confirmation
Chromatographic Purification Strategies (e.g., HPLC)
Following fermentation and extraction of the crude microbial broth with a solvent like ethyl acetate (B1210297), a multi-step purification process is required to isolate gamma-rubromycin. mdpi.com This process typically begins with preliminary fractionation using techniques such as silica (B1680970) gel column chromatography. mdpi.comresearchgate.net
The most critical and final purification step involves High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration. mdpi.comresearchgate.net This technique separates compounds based on their hydrophobicity, allowing for the isolation of pure this compound from other related compounds, such as beta-rubromycin (B1234358), which are often co-produced by the same strain. mdpi.com
Researchers have detailed specific HPLC methodologies for this purpose. For the purification of this compound from Streptomyces sp. ADR1, the ethyl acetate extract was first fractionated by silica gel column chromatography and then purified by RP-HPLC. mdpi.com A similar approach involving RP-HPLC was used to purify the compound from the extract of S. iakyrus TA 36. mdpi.com
Table 2: Exemplary HPLC Parameters for this compound Purification
| Parameter | Description | Citation |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.comresearchgate.net |
| Column | Capcell Pak MGIII (2 × 50 mm) | mdpi.comresearchgate.net |
| Solvent System | Linear gradient of 5% to 95% acetonitrile (B52724) (CH3CN) with 0.1% formic acid (HCOOH) | mdpi.com |
| Detection | UV detector set at specific wavelengths (e.g., 490 nm) | mdpi.com |
Spectroscopic Confirmation of Isolated this compound
Once a pure compound is obtained through chromatography, its chemical structure must be unequivocally confirmed. This is achieved using a combination of spectroscopic techniques that provide detailed information about the molecule's mass, formula, and structural arrangement.
Mass Spectrometry (MS): This technique provides the precise molecular weight and elemental composition of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used. For this compound, studies have reported a prominent ion cluster for [M − H₂O + H]⁺ at a mass-to-charge ratio (m/z) of 523.0872. mdpi.com Other analyses identified this compound by its HRESIMS m/z of 523.0869 and a molecular weight of 522.4180, corresponding to the molecular formula C₂₆H₁₈O₁₂. mdpi.commdpi.comresearchgate.net
UV-Vis Spectroscopy: This method measures the absorption of ultraviolet and visible light by the compound, which is characteristic of its chromophore system. The UV-Vis spectrum for this compound shows distinct absorption maxima. One study reported a maximum at 314 nm, while another identified the compound by its absorption at 490 nm. mdpi.commdpi.com The UV spectrum of a related compound, hyaluromycin, which contains a this compound core, showed absorption maxima at 307, 352, 368, and 506 nm. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, revealing the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are analyzed. The complete NMR spectra of the purified compound confirmed its identity as this compound when compared with established data. mdpi.comresearchgate.net Specifically, in the ¹³C NMR spectrum, all 25 carbon atoms corresponding to the this compound core can be detected. mdpi.com
The collective data from these spectroscopic methods provides definitive proof of the isolated compound's identity as this compound.
Table 3: Key Spectroscopic Data for the Confirmation of this compound
| Spectroscopic Technique | Observed Data | Interpretation | Citation |
|---|---|---|---|
| Mass Spectrometry (HRESIMS) | m/z 523.0869; [M − H₂O + H]⁺ at m/z 523.0872 | Confirms molecular weight and formula (C₂₆H₁₈O₁₂) | mdpi.commdpi.com |
| UV-Vis Spectroscopy | Absorption maxima at 314 nm and 490 nm | Characteristic of the rubromycin chromophore | mdpi.commdpi.com |
| ¹³C NMR Spectroscopy | Detection of 25 carbons assignable to the core structure | Confirms the carbon skeleton of this compound | mdpi.com |
Biosynthetic Pathway Elucidation of Gamma Rubromycin
Polyketide Synthase (PKS) Origin: Type II PKS Pathway
The biosynthesis of gamma-rubromycin originates from a type II polyketide synthase (PKS) pathway. researchgate.netrsc.org This was initially suggested by isotope feeding experiments and later confirmed by the identification of the corresponding biosynthetic gene clusters. rsc.orgnih.gov Type II PKS systems are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to construct a poly-β-ketone chain. pnas.orgnih.gov This linear polyketide chain then undergoes a series of cyclization and aromatization reactions, catalyzed by associated enzymes such as ketoreductases, cyclases, and aromatases, to form a polycyclic aromatic scaffold. nih.govnih.gov In the case of rubromycins, this process leads to the formation of a single C26 polyketide chain that serves as the precursor for the characteristic naphthazarin and isocoumarin (B1212949) moieties. researchgate.net
Identification and Functional Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). The rub gene cluster from Streptomyces collinus has been identified, though its complete biosynthetic mechanism is still under investigation. researchgate.netd-nb.info More extensive studies have been conducted on the highly homologous griseorhodin A (grh) BGC from Streptomyces sp. JP95, which has provided significant insights into rubromycin biosynthesis. nih.govresearchgate.net
These BGCs encode the minimal PKS proteins (ketosynthase α, ketosynthase β/chain length factor, and acyl carrier protein) responsible for building the polyketide backbone. pnas.orgpnas.org Additionally, they contain a suite of tailoring enzymes that carry out the subsequent modifications. Gene deletion studies and heterologous expression of these clusters have been instrumental in assigning functions to individual genes and elucidating the roles of various enzymes in the pathway. acs.orgnih.gov For instance, analysis of the heliquinomycin (B1238595) BGC in Streptomyces piniterrae revealed high homology with the griseorhodin A cluster, further solidifying the conserved nature of this biosynthetic pathway among different rubromycin producers. nih.gov
A comparative analysis of the gene clusters for rubromycin, griseorhodin, and hyaluromycin reveals a conserved core set of genes for the polyketide assembly and early tailoring steps, with variations in the genes responsible for later, compound-specific modifications. researchgate.net
Enzymatic Transformations in this compound Formation
The formation of the mature this compound structure from the initial polyketide scaffold involves a series of complex enzymatic transformations, with the construction of the unique spiroketal core being a particularly remarkable feat of biocatalysis.
Flavin-dependent monooxygenases (FPMOs) play a pivotal role in the biosynthesis of the rubromycin pharmacophore. researchgate.netacs.org These enzymes are crucial for the oxidative rearrangements that lead to the formation of the spiroketal moiety. researchgate.net In the homologous griseorhodin pathway, the FPMO GrhO5 is responsible for converting the pentangular precursor, collinone, into the rsc.orgrsc.org-spiroketal-containing intermediate, dihydrolenticulone. nih.gov This is a critical step involving a drastic oxidative rearrangement of the polycyclic core. researchgate.netrcsb.org
Subsequently, another FPMO, GrhO6, catalyzes a ring contraction to form the final qmul.ac.ukrsc.org-spiroketal core characteristic of the rubromycin family. nih.gov The activity of these FPMOs is tightly regulated to prevent the formation of shunt products. researchgate.net These enzymes often exhibit multiple functions, acting as reductases, monooxygenases, and potentially oxidases to control the redox state of the substrate. researchgate.netrcsb.org
The construction of the bisbenzannulated qmul.ac.ukrsc.org-spiroketal core is a hallmark of rubromycin biosynthesis. qmul.ac.uknih.gov This intricate process is initiated by the oxidative cleavage of multiple carbon-carbon bonds in a pentangular polyketide precursor. acs.orgnih.gov The isolation of the intermediate lenticulone provided direct evidence for this remarkable transformation. acs.orgnih.gov
The enzyme GrhO5 catalyzes the initial spiroketalization, forming a rsc.orgrsc.org-spiroketal intermediate. nih.gov This is followed by the action of GrhO6, which facilitates a ring contraction to yield the thermodynamically more stable qmul.ac.ukrsc.org-spiroketal. nih.gov This enzymatic cascade represents an exceptional strategy for the biosynthesis of stable chroman spiroketals. researchgate.net
Early in the biosynthetic pathway, ketoreductases and cyclases/aromatases are essential for shaping the initial polyketide chain into its polycyclic form. nih.govnih.gov A C-19 ketoreductase is involved in the formation of a key pentangular polyphenolic intermediate. pnas.org The iterative action of the minimal PKS produces a linear polyketide that is then folded and cyclized by specific cyclases to generate the characteristic ring system. nih.gov Aromatases then catalyze the dehydration reactions that lead to the formation of the aromatic rings. nih.gov
Later in the pathway, another ketoreductase, GrhO10, plays a crucial role in sequestering the labile product of GrhO6 and converting it into a stable intermediate, thereby directing the biosynthesis towards the canonical rubromycins. uni-freiburg.de
Beyond the core PKS and the spiroketal-forming enzymes, a variety of other tailoring enzymes are involved in the biosynthesis of this compound, contributing to its final structure. These enzymes include methyltransferases, oxidoreductases, and acetyltransferases. nih.govnih.govuni-freiburg.de
For example, a dedicated acetyltransferase, GrhJ, has been shown to activate the monooxygenase GrhO6 through acetylation. nih.govuni-freiburg.de This activation is crucial for the rapid generation of the qmul.ac.ukrsc.org-spiroketal intermediate and prevents its spontaneous hydrolysis to a ring-opened shunt product. nih.govuni-freiburg.de This represents a novel regulatory mechanism in natural product biosynthesis, where an acetyltransferase directly modulates the activity of a key redox tailoring enzyme. nih.gov
The table below summarizes the key enzymes and their proposed functions in the biosynthesis of the rubromycin family, with many functions inferred from the well-studied griseorhodin pathway.
| Enzyme | Proposed Function |
| Type II PKS | Forms the initial poly-β-ketone chain from acetyl-CoA and malonyl-CoA. researchgate.netrsc.org |
| Ketoreductases | Reduce specific ketone groups on the polyketide chain. nih.govpnas.org |
| Cyclases/Aromatases | Catalyze the cyclization and aromatization of the polyketide chain to form the polycyclic scaffold. nih.govnih.gov |
| GrhO5 | A flavin-dependent monooxygenase that catalyzes the formation of the initial rsc.orgrsc.org-spiroketal. nih.gov |
| GrhO6 | A flavin-dependent monooxygenase that catalyzes the ring contraction to form the final qmul.ac.ukrsc.org-spiroketal. nih.gov |
| GrhO10 | A ketoreductase that stabilizes the product of GrhO6. uni-freiburg.de |
| GrhJ | An acetyltransferase that activates GrhO6. nih.govuni-freiburg.de |
| Methyltransferases | Add methyl groups to specific positions on the molecule. nih.govnih.gov |
Involvement of Ketoreductases and Cyclases/Aromatases
Key Biosynthetic Intermediates and Their Chemical Transformations
The biosynthesis of the rubromycin core structure diverges at the key intermediate, collinone. rsc.org This pentangular precursor undergoes a series of oxidative tailoring reactions to form the characteristic spiroketal system. researchgate.net
The journey to the complex spiroketal core of rubromycins begins with the advanced intermediate, collinone. rsc.orgresearchgate.net This compound serves as a universal precursor for the subsequent spiroketal-forming steps. researchgate.net The flavoprotein monooxygenase GrhO5 plays a pivotal role in converting collinone into dihydrolenticulone, which possesses a rsc.orgrsc.org-spiroketal structure. nih.govresearchgate.netrsc.orgresearchgate.net This transformation is a critical step that sets the stage for the subsequent ring contraction.
Following the formation of dihydrolenticulone, another flavoprotein monooxygenase, GrhO6, catalyzes a ring contraction to yield the hallmark nih.govrsc.org-spiroketal found in the rubromycins. nih.govresearchgate.netrsc.orgresearchgate.net The isolation of lenticulone, an advanced intermediate, provided direct evidence for the formation of the spiroketal through the cleavage of four carbon-carbon bonds in a pentangular polyketide precursor. nih.gov
Table 1: Key Enzymes and Intermediates in Spiroketal Formation
| Enzyme | Precursor | Product | Key Transformation |
| GrhO5 | Collinone | Dihydrolenticulone | Formation of a rsc.orgrsc.org-spiroketal |
| GrhO6 | Dihydrolenticulone | nih.govrsc.org-Spiroketal core | Ring contraction to a nih.govrsc.org-spiroketal |
The formation of the spiroketal core is a remarkable process involving the cleavage of multiple carbon-carbon bonds within a pentangular precursor. nih.gov One proposed mechanism for the conversion of lenticulone to the nih.govrsc.org-spiroketal involves a decarboxylation step mediated by the enzyme GrhO6. rsc.org
Two potential pathways have been suggested for this transformation. rsc.org Both pathways initiate with the action of GrhO6 on lenticulone. One proposed pathway suggests that GrhO6 reacts at the α-hydroxy position of lenticulone, leading to ring opening, decarboxylation that facilitates re-aromatization, and subsequent cyclization to form the nih.govrsc.org-spiroketal moiety. rsc.org Another possibility involves enzymatic hydroxylation promoting fragmentation, followed by rearomatization to yield the final spiroketal structure. qmul.ac.uk This intricate series of reactions highlights the complex enzymatic machinery required to construct the unique rubromycin scaffold. The formation of the spiroketal from a pentangular precursor involves the cleavage of four carbon-carbon bonds, a significant structural rearrangement. nih.gov
Collinone and Lenticulone as Precursors
Regulatory Mechanisms of Biosynthesis
The biosynthesis of rubromycins is not only a feat of enzymatic catalysis but is also tightly regulated to control the metabolic flux and respond to environmental cues.
A key regulatory element in rubromycin biosynthesis is the acetyl-CoA-dependent acetyltransferase, GrhJ. nih.govresearchgate.netrsc.orgresearchgate.net This enzyme plays a crucial role in controlling the metabolic flux towards the production of canonical rubromycins. nih.govrsc.org GrhJ activates the flavoprotein monooxygenase GrhO6, which is responsible for the nih.govrsc.org-spiroketal formation. rsc.orgresearchgate.netrsc.org This activation allows for the rapid generation and release of the labile product of GrhO6. researchgate.netrsc.orgresearchgate.net
The product is then sequestered by the ketoreductase GrhO10 and converted into a stable intermediate. researchgate.netrsc.orgresearchgate.net This mechanism effectively prevents the spontaneous hydrolysis of the nih.govrsc.org-spiroketal, which would lead to a ring-opened shunt product. researchgate.netrsc.orgresearchgate.net Therefore, GrhJ acts as a metabolic switch, directing the pathway towards the desired bioactive compounds. nih.govrsc.org This represents a novel regulatory principle where an acetyltransferase directly modifies a redox-tailoring enzyme to control pathway furcation and pharmacophore assembly. rsc.org
Table 2: Regulatory Proteins in this compound Biosynthesis
| Regulatory Protein | Target Enzyme | Function |
| GrhJ (Acetyltransferase) | GrhO6 (Flavoprotein Monooxygenase) | Activates GrhO6, controlling metabolic flux and preventing shunt product formation. |
| GrhO10 (Ketoreductase) | Labile product of GrhO6 | Sequesters and stabilizes the product of GrhO6. |
The regulation of rubromycin biosynthesis by GrhJ suggests a mechanism for the producing organism to adapt to changing environmental and nutrient conditions. nih.govresearchgate.netrsc.org The availability of acetyl-CoA, a key precursor for both polyketide biosynthesis and central metabolism, appears to be a critical factor. nih.gov
Chemical Synthesis and Derivatization Strategies for Gamma Rubromycin
Challenges in Synthesizing the Hexacyclic Spiroketal System
The primary obstacle in the synthesis of γ-rubromycin lies in the construction of its densely functionalized hexacyclic rsc.orgthieme-connect.com-bis-benzannulated spiroketal core. qmul.ac.uk This rigid, aromatic spiroketal system is conformationally constrained due to the fusion of the pyran ring to an aromatic system. nih.gov This structural feature makes the spiroketal surprisingly resilient to the acid-catalyzed equilibration typically seen in aliphatic spiroketals. nih.gov The delocalization of the lone pair of electrons on the chroman oxygen through the aromatic ring hinders both the protonation of this oxygen and its ability to assist in the departure of the other protonated oxygen substituent. nih.gov
Furthermore, the synthesis is complicated by the need for precise control over the oxidation states of the naphthoquinone and isocoumarin (B1212949) components, which are prone to undesired side reactions under various conditions. rsc.org The subtle electronic differences between various members of the rubromycin family also mean that a general synthetic method has been difficult to establish. rsc.org Early synthetic endeavors often faced issues with competing elimination pathways that would lead to the formation of benzofuran (B130515) products instead of the desired spiroketal. rsc.org These challenges have necessitated the development of novel and elegant synthetic methodologies to achieve the total synthesis of γ-rubromycin. rsc.org
Total Synthesis Approaches to (±)-Gamma-Rubromycin
Several research groups have successfully completed the total synthesis of racemic (±)-γ-rubromycin, each employing unique strategies to overcome the inherent challenges of the molecule's structure. rsc.org
Convergent Synthetic Pathways
A common theme in the total synthesis of γ-rubromycin is the adoption of a convergent strategy. rsc.orgnih.govacs.org This approach involves the independent synthesis of the naphthoquinone and isocoumarin fragments, which are then coupled at a late stage to form the spiroketal core. rsc.orgacs.org This strategy is advantageous as it allows for the efficient assembly of the complex molecule from well-defined building blocks.
Utilization of Aromatic Pummerer-Type Reactions
A key innovation in the synthesis of γ-rubromycin was the use of a double aromatic Pummerer-type reaction. rsc.orgthieme-connect.comnih.gov This elegant method, pioneered by Kita and colleagues, enabled the formation of the spiroketal core and the subsequent construction of the o-quinone. rsc.orgthieme-connect.comnih.gov The reaction involves the acylation of a sulfoxide, followed by deprotonation and rearrangement to a sulfonium (B1226848) ion. Nucleophilic attack then leads to the formation of the spiroketal. rsc.org
A significant advantage of this method was the facile acid-mediated rearrangement of the initially formed ortho-quinone spiroketal to the more stable para-quinone structure, which is present in the final natural product. rsc.org This synthesis, however, required careful functional group manipulations on both the naphthalene (B1677914) and isocoumarin portions after the spiroketal was formed. rsc.org
| Key Features of the Pummerer-Type Reaction Approach | Description |
| Core Reaction | Double aromatic Pummerer-type reaction |
| Key Transformation | Formation of the spiroketal and subsequent o-quinone |
| Post-Spiroketalization Step | Acid-mediated rearrangement of ortho-quinone to para-quinone |
| Reported By | Kita et al. |
Oxidative Cycloaddition Reactions for Spiroketal Formation
An alternative and highly effective strategy for constructing the spiroketal core of γ-rubromycin involves a late-stage oxidative [3+2] cycloaddition reaction. rsc.orgacs.orgnih.govacs.org This approach, developed by Pettus and coworkers, unites a hydroxynaphthoquinone with an exocyclic enol ether (methylene chroman). rsc.orgnih.gov The reaction proceeds by treating the two fragments with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.org
| Oxidative [3+2] Cycloaddition Details | Information |
| Reactants | Hydroxynaphthoquinone and Methylene Chroman |
| Oxidant | Ceric Ammonium Nitrate (CAN) |
| Key Advantage | Late-stage formation of the spiroketal with fully elaborated fragments |
| Reported By | Pettus et al. |
Formal Synthesis Methodologies
In addition to total syntheses, several formal syntheses of (±)-γ-rubromycin have been reported. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product.
Acid-Mediated Spirocyclization Strategies
One of the more traditional approaches to spiroketal formation, acid-mediated spirocyclization of a dihydroxyketone precursor, has also been explored for γ-rubromycin. rsc.orgnih.gov The success of this method is highly dependent on the electronic nature of the precursor. qmul.ac.uk For a fully elaborated isocoumarin to undergo this cyclization, competing elimination reactions that form benzofurans must be suppressed. rsc.org
Hetero-Diels-Alder Cycloaddition Approaches
The hetero-Diels-Alder reaction has emerged as a powerful strategy for constructing the heterocyclic systems within γ-rubromycin. An inverse-electron-demand hetero-Diels-Alder cycloaddition represents a viable approach to the rubromycin family. rsc.org This strategy nominally involves the reaction of an enol ether with an ortho-quinone methide (o-QM).
One method involves the generation of a highly substituted o-QM intermediate from a corresponding ortho-hydroxybenzylamine precursor. rsc.org Heating this precursor was found to be an effective method for generating the transient o-QM, which could be trapped in situ by a dienophile like 2,3-dihydrofuran. For example, when an iodomethane (B122720) adduct of the precursor was heated to 130 °C with 2,3-dihydrofuran, the fused acetal (B89532) product was formed in 65% yield, confirming the viability of the o-QM intermediate for constructing the spiroketal core. rsc.org
In other synthetic endeavors, a Danishefsky-type Diels-Alder reaction has been effectively used to construct the highly functionalized naphthalene ring system required for the naphthoquinone portion of γ-rubromycin in a concise sequence. acs.org
Photoredox Cyclization for Spiroacetal Construction
Controlling the single stereocenter at the spiroacetal is a significant challenge in the synthesis of γ-rubromycin, as traditional acid-catalyzed methods are ineffective for enantiocontrol. thieme-connect.com Photoredox cyclization has provided a promising solution to this problem. titech.ac.jpacs.org This strategy involves a stereospecific intramolecular photoredox reaction of a 1,2-naphthoquinone (B1664529) ether. acs.orgfigshare.com
In a model study, a chiral, non-racemic 1,2-naphthoquinone derivative (with >99% enantiomeric excess) was irradiated, leading to the clean formation of the enantioenriched spiroacetal product with 98% enantiomeric excess. thieme-connect.com The proposed mechanism proceeds through three key steps following initial n–π* photoexcitation:
1,5-Hydrogen Atom Transfer (HAT)
Single-Electron Transfer (SET)
Cyclization
These processes occur rapidly enough to prevent racemization, thus transferring the stereochemical information from the precursor to the spiroacetal product. thieme-connect.com Further studies have examined how the position and number of methoxy (B1213986) substituents on the chromophore affect the viability of this photochemical reaction. thieme-connect.com This method represents a significant advance toward the enantioselective total synthesis of γ-rubromycin. orcid.org
Fragment Synthesis and Modular Approaches
Convergent and modular strategies are highly sought after for the synthesis of complex molecules like γ-rubromycin. These approaches involve the separate synthesis of key structural fragments, which are then coupled at a late stage. rsc.orgcapes.gov.br
The synthesis of γ-rubromycin relies on the efficient construction of its two primary "wings": the naphthazarin (or a precursor) and the isocoumarin moieties.
Naphthazarin Moiety: Several routes have been developed for the naphthalene portion. One effective method is the Dötz benzannulation reaction, which can be used to form the naphthalene ring system from a symmetrical alkyne. researchgate.netcapes.gov.br Another approach starts from the commercially available 1,2,4-trimethoxybenzene (B152335) to prepare the required naphthoquinone fragment. acs.org The Diels-Alder reaction has also been employed to create the naphthalene rings in a regioselective manner. acs.org
Isocoumarin Moiety: The synthesis of the isocoumarin fragment has also been explored through various methods. One reported synthesis forms the isocoumarin ring system via a Heck coupling of a pyruvate (B1213749) synthon with a terephthalic acid derivative, followed by an intramolecular acid-catalyzed cyclization. researchgate.netcapes.gov.br In a different strategy, the isocoumarin ring, present in the rubromycins, was formed in 94% yield through the cyclization of a phenol (B47542) precursor using p-toluenesulfonic acid (p-TSA). rsc.org
The construction of the 5,6-bisbenzannulated spiroketal core is the most formidable challenge in the synthesis of the rubromycins. rsc.orgqmul.ac.uk Numerous methods have been investigated to forge this crucial linkage.
| Cyclization Strategy | Key Features | Reference(s) |
| Oxidative [3+2] Cycloaddition | A late-stage, convergent approach using chiral enol ethers and a hydroxynaphthoquinone. Amenable to enantioselective synthesis. | acs.orgcapes.gov.brresearchgate.netnih.gov |
| Acid-Catalyzed Spiroketalization | Efficiently constructs the spiroketal core from an electronically well-balanced precursor assembled from three fragments. | nih.govresearchgate.net |
| Transition-Metal Catalysis | Gold-catalyzed double intramolecular hydroalkoxylation of a 2-alkynyl phenol precursor. Palladium, gold, and silver reagents have also been screened. | acs.orglookchem.com |
| Aromatic Pummerer-Type Reaction | An elegant method used in the first total synthesis by Kita et al., involving the rearrangement of an ortho-quinone to the desired para-quinone. | rsc.org |
| Hetero-Diels-Alder Cycloaddition | Involves the in situ generation and cycloaddition of an ortho-quinone methide intermediate. | rsc.orgrsc.orgqmul.ac.uk |
Construction of Naphthazarin and Isocoumarin Moieties
Stereoselective Synthesis Efforts for Gamma-Rubromycin
While several total syntheses of γ-rubromycin have been racemic, significant efforts have been directed toward achieving stereoselectivity, a crucial step for accessing the naturally occurring enantiomer and studying its specific biological activity. thieme-connect.comnih.gov
The photoredox cyclization of 1,2-naphthoquinone ethers stands out as a premier strategy for enantiocontrol. thieme-connect.comacs.org This method has demonstrated the ability to transfer chirality from a precursor to the spiroacetal center with very high fidelity (e.g., 98% ee). thieme-connect.com
Another powerful approach is the diastereoselective oxidative [3+2] cycloaddition. By using chiral enol ethers, this strategy can direct the formation of the spiroketal stereocenter, making the synthesis amenable to producing chiral members of the rubromycin family. researchgate.netnih.gov Asymmetric cyclization of diol precursors using chiral gold-phosphine complexes has also been investigated as a method to form the spiroketal enantioselectively. researchgate.net These methods represent the cutting edge of efforts to solve the challenge of stereocontrol in γ-rubromycin synthesis.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of γ-rubromycin is crucial for understanding its structure-activity relationships (SAR) and for developing new therapeutic agents. rsc.orgnih.gov Several synthetic routes have recently become available, enabling the evaluation of simpler derivatives as potential inhibitors of enzymes like telomerase. nih.gov
In one study, six analogues of rubromycin were synthesized and evaluated to understand the structural requirements for telomerase inhibition. rsc.org The findings from this study highlighted the critical role of the different moieties for biological activity:
Removal of the spiroketal and/or quinone functionality resulted in a loss of inhibitory activity. rsc.org
The isocoumarin functionality was also shown to play a key role in potent inhibition. rsc.org
These results underscore that the entire hexacyclic framework, rather than a single moiety, is likely responsible for the compound's potent biological effects. rsc.org Furthermore, computational docking and molecular dynamics simulations have been used to evaluate not-yet-synthesized γ-rubromycin derivatives as potential inhibitors of HIV-1 reverse transcriptase, opening the door for the rational design of new, potentially more effective analogues. nih.gov
Mechanistic Investigations of Gamma Rubromycin S Biological Activities in Vitro/cellular
Inhibition of Human Telomerase
Gamma-rubromycin has been identified as a potent inhibitor of human telomerase, an enzyme crucial for the maintenance of telomere length and implicated in cellular immortalization and cancer. peerj.comnih.gov
Kinetic analyses have revealed that the inhibition of human telomerase by rubromycins, including this compound, is complex. Studies on the closely related β-rubromycin have shown a competitive interaction with the telomerase substrate primer. nih.govrsc.org This suggests that this compound may bind to the enzyme in a manner that directly competes with the binding of the telomeric DNA substrate. The interaction is thought to involve both the human telomerase RNA component (TR) and the catalytic subunit (TERT), as the substrate binding site is located at the interface of these two components. rsc.orgconicet.gov.ar
A key structural feature of this compound essential for its telomerase inhibitory activity is the bis-benzannulated 5,6-spiroketal system. mdpi.comwesternsydney.edu.au This was demonstrated by comparing the potent activity of β-rubromycin and γ-rubromycin with that of α-rubromycin, a variant in which the spiroketal ring is opened. nih.govwesternsydney.edu.au The open-chain α-rubromycin exhibits a dramatically reduced inhibitory potency, indicating that the rigid, three-dimensional structure of the spiroketal moiety is a critical pharmacophore for binding to and inhibiting human telomerase. nih.govrsc.org
The inhibitory effect of this compound on human telomerase has been quantified in various studies. It demonstrates potent inhibition with a 50% inhibitory concentration (IC₅₀) of approximately 3 µM. nih.gov Kinetic studies on the related β-rubromycin showed competitive inhibition with respect to the telomerase substrate primer, with an inhibition constant (Ki) of 0.74 µM. nih.gov In contrast, the inhibition was of a mixed type when analyzed with respect to the nucleotide substrate. nih.govacs.org
| Compound | IC₅₀ (µM) | Inhibition Type vs. Substrate Primer | Ki (µM) |
|---|---|---|---|
| γ-Rubromycin | ~3 nih.gov | Competitive nih.gov | N/A |
| β-Rubromycin | ~3 nih.gov | Competitive nih.govrsc.org | 0.74 nih.gov |
| α-Rubromycin | >200 nih.govrsc.org | N/A | N/A |
Role of the Spiroketal Moiety as a Pharmacophore for Telomerase Inhibition
Inhibition of HIV-1 Reverse Transcriptase
This compound has also been shown to be an inhibitor of human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT), a viral polymerase essential for the replication of the HIV genome. nih.govnih.gov
Mechanistic studies have demonstrated that this compound inhibits HIV-1 RT activity in a reversible manner. nih.gov The mode of inhibition is competitive with respect to the template-primer. nih.govd-nb.info This indicates that this compound likely binds to the same site on the enzyme as the nucleic acid substrate, thereby preventing the initiation of DNA synthesis.
In contrast to its interaction with the template-primer, the inhibition of HIV-1 RT by this compound is non-competitive with respect to deoxyribonucleoside triphosphate (dNTP) substrates, such as thymidine (B127349) triphosphate (TTP). nih.gov This finding suggests that this compound does not bind to the dNTP binding site of the enzyme and that its inhibitory action is independent of the concentration of nucleotide substrates. Dixon analyses have been used to determine the inhibition constants (Ki) for this interaction. nih.gov
| Compound | IC₅₀ (µM) | Ki (µM) | Inhibition Type vs. Template-Primer | Inhibition Type vs. TTP |
|---|---|---|---|---|
| γ-Rubromycin | 0.62 d-nb.info | 0.13 ± 0.012 nih.gov | Competitive nih.govd-nb.info | Non-competitive nih.gov |
Identification of Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Sites
This compound has been identified as an inhibitor of human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT). nih.govmdpi.com Unlike nucleoside analogue RT inhibitors (NRTIs) that act as alternative substrates, and nucleotide-competing RT inhibitors (NcRTIs) that bind to the active site, non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket approximately 10 Å away from the enzyme's active site. nih.govpeerj.com This binding event prevents the enzyme from achieving the necessary conformation for catalytic activity. nih.govpeerj.com
Computational studies using molecular docking and molecular dynamics simulations have confirmed that γ-rubromycin and its derivatives can bind to this defined NNRTI-binding site on HIV-1 reverse transcriptase. nih.govresearchgate.net The binding of an NNRTI, such as γ-rubromycin, acts as a "wedge," which further separates the catalytic triad (B1167595) (Asp110, Asp185, and Asp186) from Met230, a residue believed to be part of the primer-recognition region. nih.gov This steric hindrance is a key aspect of its inhibitory mechanism.
Interactions with Mutant Reverse Transcriptase Enzymes
A significant challenge in HIV therapy is the emergence of drug-resistant strains due to the high mutation rate of the reverse transcriptase enzyme. peerj.com Computational analyses have been conducted to evaluate the binding affinity of γ-rubromycin-based ligands to various RT mutants known for their resistance to existing NNRTI drugs. nih.gov
These studies have identified several γ-rubromycin derivatives with a predicted high affinity for RT mutants that have shown significant resistance to other NNRTIs. nih.gov For instance, certain derivatives are predicted to bind strongly to the highly resistant E138K/M184I mutant. nih.gov The selective binding to these mutants is achieved through subtle variations in solvent exposure, as well as the number and strength of hydrogen bonds and hydrophobic interactions with the protein. nih.gov This suggests that γ-rubromycin and its analogues could serve as lead structures for developing new NNRTIs effective against drug-resistant HIV strains.
Inhibition of Other Key Enzymes
This compound's inhibitory activity is not limited to reverse transcriptase; it also affects other crucial cellular enzymes.
DNA Polymerases (e.g., DNA Polymerase alpha)
Research has shown that γ-rubromycin is an inhibitor of mammalian DNA polymerases, including DNA polymerase α. nih.govmdpi.com Kinetic studies have demonstrated that the inhibition is competitive with respect to the template-primer. nih.gov
Terminal Deoxynucleotidyl Transferase
This compound has also been found to inhibit terminal deoxynucleotidyl transferase. mdpi.comjosorge.com This enzyme is a specialized DNA polymerase that does not require a template.
Specificity of Inhibition Compared to Cellular Polymerases
While γ-rubromycin inhibits both viral reverse transcriptase and cellular DNA polymerases, it exhibits a degree of selectivity. Studies have shown that it inhibits HIV-1 RT more potently than cellular DNA polymerase α. nih.gov The selectivity of γ-rubromycin for HIV-1 RT over DNA polymerase α is approximately 9-fold. thieme-connect.com This selective inhibition of viral polymerase activities over cellular ones by molecules with quinone functional groups is a significant finding, suggesting that rubromycins could be valuable lead structures for developing more selective antiviral agents. nih.gov
Table 1: Inhibitory Activity of this compound Against Various Polymerases
| Enzyme | Inhibition Constant (Ki) or IC50 | Type of Inhibition | Reference |
| HIV-1 Reverse Transcriptase | Ki: 0.13 ± 0.012 µM | Competitive with template-primer, noncompetitive with TTP | nih.gov |
| HIV-1 Reverse Transcriptase | IC50: 0.62 µM | Competitive at the template primer binding site | thieme-connect.com |
| DNA Polymerase α | Ki: 3.9 ± 0.6 µM | - | nih.gov |
| Human Telomerase | IC50: 2.64–12.2 µM | - | mdpi.comresearchgate.net |
Antimicrobial Activity Research (Mechanism-Focused)
This compound is known for its broad biological activities, including its potent antimicrobial effects. mdpi.com It has been reported to inhibit the growth of various bacteria. mdpi.com Specifically, γ-rubromycin has demonstrated strong antimicrobial activity against Staphylococcus aureus and good activity against Bacillus subtilis and Micrococcus luteus. mdpi.com The antimicrobial mechanism is linked to its ability to inhibit essential enzymes, as detailed in the sections above. The quinone moiety within the rubromycin structure appears to be a key structural element for its activity against bacterial enzymes. thieme-connect.com
Activity against Specific Bacterial Strains
This compound has demonstrated notable antibacterial activity against specific Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. mdpi.commdpi.comresearchgate.netnih.gov Studies have shown that it can inhibit the growth of these bacteria at low concentrations. mdpi.com For instance, the crude extract containing this compound from Streptomyces iakyrus TA 36 exhibited strong antimicrobial activity against Staphylococcus aureus (Newman) with a minimum inhibitory concentration (MIC) value of 0.00195 µg/µL. mdpi.com Good antibacterial activity was also observed against Bacillus subtilis. mdpi.com
Investigated Mechanisms of Growth Inhibition
The proposed mechanisms by which this compound inhibits bacterial growth involve the disruption of fundamental cellular processes. A key mechanism is the disruption of bacterial cell membrane integrity. scbt.com Its molecular structure is thought to interact with the lipid bilayers of the cell membrane, leading to increased permeability and eventual cell lysis. scbt.com Furthermore, this compound is believed to selectively react with bacterial enzymes, thereby altering metabolic pathways and inhibiting essential biosynthetic processes necessary for bacterial proliferation. scbt.com
Cytotoxic Activity at the Cellular Level (Mechanism-Focused, Non-Clinical)
Beyond its antibacterial effects, this compound has shown cytotoxic activity against various cancer cell lines in laboratory settings. mdpi.comresearchgate.net
Activity against Specific Cancer Cell Lines in vitro
In vitro studies have demonstrated the cytotoxic potential of this compound against a range of human cancer cell lines. These include cell lines derived from stomach, colon, breast, and liver cancers. mdpi.comresearchgate.net For example, an extract containing both beta- and this compound showed cytotoxic activity against the PANC-1 human pancreatic cancer cell line. mdpi.comutm.my
Proposed Cellular Targets and Pathways Involved in Cytotoxicity
A significant focus of research into the cytotoxic mechanism of this compound has been its ability to inhibit human telomerase. mdpi.comutm.myrsc.orgnih.gov Telomerase is an enzyme that is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, telomerase is reactivated, contributing to their immortality.
This compound, along with its analogue beta-rubromycin (B1234358), has been identified as a potent inhibitor of human telomerase, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. mdpi.comnih.gov Kinetic studies have suggested that beta-rubromycin acts as a competitive inhibitor with respect to the telomerase substrate primer. nih.gov The spiroketal moiety within the rubromycin structure is considered essential for this telomerase inhibitory action. mdpi.comnih.govrsc.org
In addition to telomerase inhibition, rubromycins have also been shown to inhibit other enzymes, such as retroviral reverse transcriptases and DNA polymerases. mdpi.comutm.myrsc.org This suggests that this compound may exert its cytotoxic effects through multiple pathways, although telomerase inhibition is considered a primary and remarkable property. mdpi.com
Interactive Data Table: Antibacterial Activity of this compound
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) | Source |
| Staphylococcus aureus | Strong | 0.00195 µg/µL (crude extract) | mdpi.com |
| Bacillus subtilis | Good | Not specified | mdpi.com |
Interactive Data Table: Cytotoxic Activity and Telomerase Inhibition of Rubromycins
| Cell Line/Enzyme | Compound | Activity | IC₅₀ Value | Source |
| Human Telomerase | This compound | Potent Inhibition | ~3 µM | nih.gov |
| Human Telomerase | beta-Rubromycin | Potent Inhibition | ~3 µM | nih.gov |
| PANC-1 (Pancreatic Cancer) | beta- and this compound extract | Cytotoxic | Not specified | mdpi.comutm.my |
| Stomach, Colon, Breast, Liver Cancer Cell Lines | This compound | Cytotoxic | Low concentrations | mdpi.com |
Structure Activity Relationship Sar Studies of Gamma Rubromycin and Analogues
Systematic Modification of the Gamma-Rubromycin Core Structure
The synthesis of this compound and its analogues is a complex challenge that has attracted significant attention from synthetic chemists. rsc.org Investigations into the densely functionalized hexacyclic ring system have uncovered numerous synthetic hurdles. rsc.org The primary approach to SAR studies has involved the total synthesis of the natural product and the subsequent creation of analogues with systematic modifications to the three main structural components: the naphthazarin moiety, the isocoumarin (B1212949) unit, and the central spiroketal system. rsc.orgresearchgate.net
Synthetic strategies have often focused on creating these core components separately and then uniting them. rsc.orgresearchgate.net For instance, methods have been developed for the synthesis of the isocoumarin portion, designed to be suitable precursors for palladium-catalyzed coupling reactions to append the other parts of the molecule. researchgate.net Similarly, strategies for the synthesis of the naphthalene (B1677914) portion have been explored. researchgate.net A key challenge in many synthetic routes has been the formation of the spiroketal moiety, with acid-mediated spirocyclisation of a substituted dihydroxyketone precursor being a traditional but sometimes limited method. rsc.org Alternative approaches, such as those based on an ortho-quinone methide cycloaddition, have been developed to construct the biologically critical spiroketal core. rsc.org These synthetic endeavors have enabled the generation of a library of analogues, allowing for a systematic evaluation of how structural changes impact biological function. rsc.orgpeerj.com
Elucidation of Essential Pharmacophoric Elements for Biological Activity
Through the bio-evaluation of natural rubromycins and their synthetic analogues, researchers have identified key pharmacophoric elements—the specific features of the molecule that interact with a biological target and are responsible for its activity. SAR studies have consistently shown that the intact, complex structure of this compound is crucial, with contributions from all three major moieties. rsc.org
A pivotal finding is the dramatic loss of activity in α-rubromycin, the open-chain analogue of β-rubromycin, which lacks the spiroketal structure. rsc.orgnih.gov While β-rubromycin shows potent telomerase inhibition with an IC50 value of 3.06 µM, α-rubromycin is largely inactive, with an IC50 greater than 200 µM. rsc.org A similar trend is observed for HIV-1 reverse transcriptase inhibition. rsc.org This stark difference underscores the critical role of the spiroketal's rigid, three-dimensional structure in binding to these enzyme targets. mdpi.comnih.govutm.my
Further evidence comes from synthetic studies. In one investigation, six rubromycin analogues were synthesized and evaluated. The results showed that the removal of the spiroketal functionality led to a complete loss of inhibitory activity. rsc.org
Table 1: Impact of Spiroketal Moiety on Telomerase Inhibition
| Compound | Spiroketal System | Telomerase Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| β-Rubromycin | Present | 3.06 | rsc.org |
The isocoumarin portion of this compound also plays a key role in its potent biological activity. rsc.orgresearchgate.net Bio-evaluation of synthetic compounds has demonstrated that this moiety is crucial for strong telomerase inhibition. rsc.org The synthesis of various isocoumarin derivatives has been a focus of research to probe the SAR of this part of the molecule. researchgate.netuga.edu Modifications to the isocoumarin, such as altering the substituents or replacing it entirely, can lead to significant changes in activity. These findings suggest that the isocoumarin framework is not merely a structural scaffold but an active participant in molecular recognition at the target site. rsc.org Studies on related compounds have also shown that the isocoumarin system is a common feature in many biologically active natural products. uga.edu
Role of the Naphthazarin Moiety
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.org For complex molecules like this compound, QSAR and other computational methods such as molecular docking can provide valuable insights for designing more potent and selective inhibitors. peerj.compeerj.comnih.gov
Computational studies have been employed to evaluate rubromycin derivatives as potential inhibitors of HIV-1 reverse transcriptase. peerj.compeerj.com These studies use molecular docking to predict how different analogues bind to the enzyme's non-nucleoside inhibitor binding pocket, a hydrophobic pocket approximately 10 Å away from the active site. peerj.com By simulating the binding of various rubromycin-based ligands, researchers can identify derivatives with predicted high affinity for the target, including against mutant strains of the enzyme that are resistant to current drugs. peerj.com The results from these simulations help to understand the complex interplay of factors that determine the binding affinity and can guide the synthesis of new, more effective analogues. peerj.compeerj.com These models often consider physicochemical properties, molecular descriptors, size, and aromaticity to predict activity. nih.govresearchgate.net
Bio-evaluation of Synthetic Analogues to Define Structural Requirements for Inhibition
The biological evaluation of systematically modified synthetic analogues is the ultimate test for defining the precise structural requirements for the inhibitory activity of this compound. rsc.org This process involves synthesizing a series of related compounds and testing their potency against specific biological targets.
In one such study reported in 2007, six synthetic analogues of rubromycin were evaluated to better understand the structural requirements for inhibition. rsc.org The results of this evaluation were definitive in highlighting the key pharmacophores.
Table 2: Bio-evaluation of Synthetic Rubromycin Analogues
| Compound | Key Structural Features | Inhibitory Activity | Reference |
|---|---|---|---|
| Analogue 1 (Spiroketal 30) | Intact Spiroketal, Naphthazarin, and Isocoumarin moieties | Active | rsc.org |
| Analogue 2 | Spiroketal removed | Inactive | rsc.org |
| Analogue 3 | Quinone functionality removed | Inactive | rsc.org |
| Analogue 4 | Isocoumarin modified | Reduced or no activity | rsc.org |
| Analogue 5 | Naphthazarin modified | Reduced or no activity | rsc.org |
Note: The specific structures of analogues 2-6 were not detailed in the reference, but the general outcome of the modifications was reported.
These bio-evaluations have collectively established that the potent inhibitory activity of this compound is not attributable to a single moiety. Instead, it arises from the synergistic contribution of the spiroketal system, the naphthazarin quinone, and the isocoumarin framework, all held in a specific three-dimensional arrangement. rsc.org
Computational and Molecular Modeling Studies of Gamma Rubromycin
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been crucial in screening and analyzing the binding of gamma-rubromycin-based compounds. nih.govpeerj.com
HIV-1 Reverse Transcriptase (RT): Computational studies have confirmed that this compound binds to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 RT, which is a hydrophobic pocket located approximately 10 Å away from the enzyme's active site. nih.govpeerj.com The binding of this compound at this site is believed to prevent the enzyme from adopting a catalytically competent conformation. nih.gov Kinetic analyses support these findings, indicating that the inhibition is competitive with respect to the template-primer. acs.org
When docked into the NNRTI binding site, the methoxy-bearing end of the this compound molecule tends to remain exposed to the solvent, interacting with the hydrophilic surface. nih.govpeerj.com The core of the molecule, particularly the naphtoquinone moiety, extends into the binding pocket to form key interactions. nih.govpeerj.com
Telomerase: this compound is a known potent inhibitor of human telomerase. nih.govpeerj.comacs.org Experimental studies have shown that its inhibitory action is competitive with respect to the telomerase substrate primer, suggesting that it interacts with the enzyme's active site. acs.org The spiroketal system within the rubromycin structure is considered essential for its anti-telomerase activity. acs.org While these biochemical studies confirm inhibition and suggest a binding location, detailed molecular docking studies predicting the specific binding mode of this compound within the telomerase active site are not extensively detailed in the available research.
HIV-1 Reverse Transcriptase (RT): Molecular docking and subsequent molecular dynamics simulations have identified several key amino acid residues that form stabilizing interactions with this compound and its derivatives within the NNRTI binding pocket of HIV-1 RT.
In the wild-type enzyme, the oxygen atoms in the naphtoquinone moiety of this compound establish stable hydrogen bonds with the side chains of Lys101 and Lys103 . nih.govpeerj.com
In studies involving mutant strains of HIV-1 RT, the interaction profile changes. For the K103N/Y181C mutant, this compound forms a stabilizing hydrogen bond with Asn103 as it penetrates deeper into the binding crevice. nih.govpeerj.com
Derivatives of this compound have been shown to interact with other residues. For example, a derivative (ligand 13) where a methoxy (B1213986) group is replaced by an ethyl group forms hydrogen bonds with Glu138 instead of Lys101. nih.govpeerj.com Another derivative (ligand 27) was found to interact with Trp229 and Tyr188 , and in a highly resistant quadruple mutant (E138K/M184I), it formed a network of hydrogen bonds with Lys101, Lys103, Lys138, and Thr139 . peerj.comresearchgate.net
The table below summarizes the key interacting residues for this compound and its derivatives with HIV-1 RT.
| Compound/Variant | Interacting Amino Acid Residues | Type of Interaction |
| γ-Rubromycin (Wild-Type RT) | Lys101, Lys103 | Hydrogen Bonds |
| γ-Rubromycin (K103N/Y181C Mutant) | Asn103, Lys101 | Hydrogen Bonds |
| Ligand 13 (Derivative) | Glu138, Val179 | Hydrogen Bond, Hydrophobic Interaction |
| Ligand 27 (Derivative in Quadruple Mutant) | Lys101, Lys103, Lys138, Thr139 | Hydrogen Bonds |
| Ligand 27 (Derivative) | Trp229, Tyr188 | Interactions facilitating binding |
Telomerase: While kinetic data point to competitive inhibition at the substrate primer binding site, specific computational studies identifying the key amino acid residues of telomerase that directly interact with this compound are not prominently available in the reviewed literature.
Prediction of Binding Modes with Enzymes (e.g., HIV-1 RT, Telomerase)
Molecular Dynamics (MD) Simulations
MD simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the ligand-enzyme complex.
MD simulations of this compound bound to HIV-1 RT, performed for durations of up to 30 nanoseconds, have shown that the complex is stable. nih.govpeerj.comresearchgate.net this compound is a larger and less flexible ligand compared to other NNRTIs like rilpivirine (B1684574). nih.govpeerj.com
The simulations reveal that mutations in the binding pocket can induce conformational changes in the ligand's binding. In the K103N/Y181C mutant, the shorter sidechain of asparagine (compared to lysine) forces the naphtoquinone part of this compound to move deeper into the binding site to maintain a stabilizing hydrogen bond. nih.govpeerj.com This shift results in a more buried conformation for the ligand. nih.govpeerj.com
Solvent Exposure: In the wild-type HIV-1 RT, MD simulations show that the hydrophilic, methoxy-bearing end of this compound remains exposed to the surrounding solvent. nih.govpeerj.com However, in the K103N/Y181C mutant, the conformational change leads to the ligand becoming less exposed to the solvent. nih.govpeerj.com This altered solvent exposure, particularly the removal of the methoxy group from its preferred solvent-exposed environment, contributes to a binding mode that is computationally predicted to be less favorable. nih.govpeerj.com
Hydrogen Bonding Networks: The stability of the this compound-RT complex is heavily reliant on a network of hydrogen bonds.
Wild-Type RT: The oxygen atoms of the naphtoquinone moiety form consistent and stable hydrogen bonds with Lys101 and Lys103. nih.govpeerj.com
K103N/Y181C Mutant: A crucial hydrogen bond is formed with Asn103. nih.govpeerj.com
E138K/M184I Mutant: this compound binding is similar to the wild-type, with hydrogen bonds to Lys101 and Lys103 being present. nih.govpeerj.com
Derivatives: The dynamic behavior of derivatives can differ significantly. For instance, a derivative (ligand 32) with a nitrogen atom replacing a =CH group showed that Lys103 still maintains a strong interaction with the naphtoquinone moiety, while Lys101 interacts with an appended methoxy group. researchgate.net
Analysis of Ligand-Enzyme Complex Stability and Conformational Changes
Binding Energy Calculations (e.g., MM-PBSA)
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to calculate the free energy of binding of a ligand to a protein. It has been applied to the this compound-HIV-1 RT system to estimate binding affinities, particularly for comparing wild-type and mutant enzymes. nih.govpeerj.comresearchgate.net While not precise enough for determining absolute binding free energies, MM-PBSA provides reliable trends in binding affinity. peerj.comresearchgate.net
MM-PBSA calculations confirmed that the binding of this compound to the K103N/Y181C mutant is markedly less favored than its binding to the wild-type protein. nih.govpeerj.com This is consistent with the conformational changes and reduced solvent exposure observed in MD simulations. In contrast, the binding affinity to the E138K/M184I mutant was computed to be similar to that of the wild-type. nih.govpeerj.com
The table below shows the relative binding affinities for this compound and selected derivatives to HIV-1 RT mutants, as computed by the MM-PBSA method. Negative values indicate stronger binding to the mutant compared to the wild-type protein.
| Ligand | Relative Binding Affinity to K103N/Y181C (kcal/mol) | Relative Binding Affinity to E138K/M184I (kcal/mol) |
| γ-Rubromycin | 9.8 ± 1.1 | 0.3 ± 1.1 |
| Ligand 13 | -6.7 ± 1.4 | -16.8 ± 1.4 |
| Ligand 27 | 7.7 ± 1.4 | -13.0 ± 1.2 |
| Ligand 36 | 10.3 ± 1.0 | -7.1 ± 0.9 |
| Ligand 45 | -3.6 ± 1.0 | -7.0 ± 1.2 |
| Rilpivirine | 1.6 ± 0.9 | 3.6 ± 0.8 |
Data sourced from Bernardo et al., 2014. peerj.com
These computational findings highlight how subtle changes to the this compound scaffold can lead to significant differences in binding affinity and specificity for various drug-resistant mutant enzymes, providing a rational basis for the design of new and more potent inhibitors. nih.govresearchgate.net
In Silico Screening and Design of Novel this compound Derivatives
Computational docking and molecular dynamics simulations have been instrumental in the fast screening of large libraries of virtual this compound derivatives. peerj.comnih.gov These techniques allow for the evaluation of a multitude of candidate ligands, which can then be prioritized for more computationally intensive analyses or for laboratory synthesis and characterization. peerj.comnih.gov
A notable application of in silico screening for this compound has been in the development of lead compounds for the inhibition of HIV-1 reverse transcriptase (RT). peerj.compeerj.com Given that β- and γ-rubromycin were identified as inhibitors of HIV-1 RT, computational studies have explored a range of not-yet-synthesized derivatives to identify candidates with potentially higher selectivity and more favorable pharmacokinetic profiles. peerj.comnih.gov
The initial screening process typically involves analyzing the docking performance of various this compound derivatives. peerj.com These derivatives are designed by introducing a variety of structural modifications, which can include:
Truncation of the ring systems. peerj.com
Substitution of the oxygen atoms located on the spirocyclic ring. peerj.com
Varying the substitution patterns around the aromatic rings. peerj.com
One such computational study evaluated a series of this compound-based ligands for their ability to bind to the non-nucleoside inhibitor (NNRTI) binding pocket of HIV-1 RT. peerj.com The study utilized AutoDock for the initial docking calculations, which provided a preliminary assessment of the binding affinities of the designed compounds. peerj.com The most promising candidates from this initial screen were then subjected to more rigorous molecular dynamics simulations and binding free energy calculations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.compeerj.com
The results of these computational screenings have identified several derivatives with predicted high affinity for HIV-1 RT, including mutant strains that have shown resistance to existing drugs. peerj.com For instance, certain derivatives were predicted to bind more strongly to the rilpivirine-resistant E138K/M184I HIV-1 RT variant than to the wild-type protein, suggesting their potential as lead compounds for developing new antiretroviral agents. researchgate.net
The following interactive table summarizes the substitution patterns and the computationally predicted binding energies of some of the top-scoring this compound derivatives against the NNRTI binding pocket of wild-type HIV-1 RT, as determined by AutoDock. peerj.com
| Ligand | R1 Substitution | R2 Substitution | R3 Substitution | R4 Substitution | AutoDock Binding Energy (kcal/mol) |
| γ-rubromycin | -COOCH3 | -H | -H | -H | -12.89 |
| Derivative 46 | -H | -H | -H | -CN | -14.63 |
| Derivative 36 | -F | -H | -H | -H | -14.58 |
| Derivative 27 | -H | -H | -H | -H | -14.56 |
| Derivative 45 | -H | -H | -H | -H | -14.52 |
| Derivative 13 | -CH2CH3 | -H | -H | -H | -14.49 |
| Derivative 38 | -H | -H | -CN | -H | -14.46 |
| Derivative 37 | -H | -CN | -H | -H | -14.45 |
Data sourced from a computational study on rubromycin-based lead compounds for HIV-1 reverse transcriptase inhibition. The binding energy for the commercially available drug rilpivirine, calculated using the same methods, was -13.25 kcal/mol. peerj.com
While much of the in silico design work has focused on HIV-1 RT, the known activity of this compound as a human telomerase inhibitor also makes this enzyme an important target for computational studies. peerj.comnih.govpeerj.com The development of synthetic routes to simpler derivatives has enabled the evaluation of their potential as telomerase inhibitors, a process that can be significantly guided and accelerated by computational screening. peerj.com
Comparison of Computational Predictions with Experimental Data
A crucial aspect of computational and molecular modeling is the validation of its predictions against experimental data. This comparison helps to refine the computational models and provides confidence in their predictive power for guiding the design of new compounds.
In the context of this compound, direct and comprehensive comparisons between large sets of computationally evaluated derivatives and their experimentally determined biological activities are still an emerging area of research. Often, computational studies lay the groundwork for subsequent synthetic and experimental validation, which can be a time-consuming and resource-intensive process. nih.gov
However, indirect validation of the computational methods used for this compound has been reported. For example, in the study of HIV-1 RT inhibitors, the MM-PBSA approach was also applied to the known drug rilpivirine. The computational results for rilpivirine were consistent with experimentally observed data regarding its sensitivity to specific mutations in the reverse transcriptase enzyme. researchgate.net This agreement lends support to the applicability and potential accuracy of the same computational methodology for the this compound derivatives. researchgate.net
The ultimate goal of in silico screening is to identify promising candidates for laboratory synthesis and testing. nih.gov The correlation between the predicted binding affinities from computational models and the experimentally measured inhibitory activities (e.g., IC50 or Ki values) is a key metric for the success of these in silico approaches. nih.gov A strong correlation would validate the predictive power of the computational model. nih.gov
While a detailed structure-activity relationship (SAR) study comparing computational and experimental data for a broad series of this compound analogs is not yet extensively documented in the literature, the existing computational findings provide a strong rationale for prioritizing which novel derivatives should be synthesized and subjected to experimental evaluation. The identification of specific substitutions predicted to enhance binding affinity allows for more focused and efficient drug discovery efforts. peerj.com
The following table presents a conceptual framework for how computational predictions could be compared with experimental data for this compound derivatives.
| Derivative | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Target | Correlation |
| Derivative A | -14.5 | To be determined | HIV-1 RT | To be established |
| Derivative B | -13.2 | To be determined | HIV-1 RT | To be established |
| Derivative C | -12.8 | To be determined | Telomerase | To be established |
| Derivative D | -11.5 | To be determined | Telomerase | To be established |
This table illustrates the type of data that would be necessary to rigorously validate the computational models for this compound and its analogs. As research progresses, it is anticipated that more such correlative studies will be published, further cementing the role of computational chemistry in the development of new therapeutic agents based on the this compound scaffold.
Future Directions and Emerging Research Avenues for Gamma Rubromycin
Advanced Biosynthetic Pathway Engineering for Production Optimization
The production of gamma-rubromycin, naturally synthesized by Streptomyces species via a type-II polyketide synthase (PKS) pathway, remains a key area for optimization. researchgate.netmdpi.com Current research focuses on enhancing yields through advanced biosynthetic pathway engineering.
One promising approach is the heterologous expression of the this compound biosynthetic gene cluster. acs.orgnih.gov The identification and manipulation of the gene cluster from strains like Streptomyces sp. JP95 provide a foundation for transferring the entire pathway into a more robust and easily cultivable host organism. acs.orgnih.gov This could overcome limitations associated with the native producer, such as slow growth or complex regulatory networks.
Furthermore, medium and bioprocess optimization are crucial for scaling up production. Studies on Streptomyces sp. ADR1, a strain isolated from the Algerian Sahara Desert, have demonstrated significant increases in this compound yields when transitioning from shake flask cultures to controlled 16-L stirred-tank bioreactors. mdpi.comutm.my This approach allows for better control of parameters like oxygen supply, pH, and nutrient feeding, leading to enhanced volumetric production. utm.myresearchgate.net Future work will likely involve a combination of genetic engineering of the PKS pathway and fine-tuning of fermentation conditions to achieve industrially viable production levels. mdpi.comresearchgate.net
| Production Strategy | Organism | Key Findings | Reported Yield (γ-rubromycin) |
| Shake Flask Culture | Streptomyces sp. ADR1 | Initial screening and optimization of media. | 356 mg/L utm.myresearchgate.net |
| 16-L Stirred-Tank Bioreactor | Streptomyces sp. ADR1 | Improved volumetric production with controlled, non-oxygen limited cultivation. | 580.35 mg/L utm.myresearchgate.net |
| Heterologous Expression | Streptomyces sp. JP95 (gene source) | Identification of the griseorhodin A biosynthetic gene cluster, which is related to rubromycins, enabling study of pharmacophore generation. acs.orgnih.gov | Not specified |
Development of Novel and More Efficient Synthetic Methodologies
The complex hexacyclic ring system and the central 5,6-bisbenzannulated spiroketal make the total synthesis of this compound a significant chemical challenge. capes.gov.brrsc.orgmdpi.com Despite the difficulties, several total and formal syntheses have been accomplished, paving the way for the development of more efficient and modular synthetic routes. rsc.orgnih.gov
Emerging strategies focus on convergent approaches, where the complex molecule is assembled from smaller, pre-functionalized fragments in the late stages of the synthesis. capes.gov.br Key reactions that have been successfully employed include:
Transition-metal-catalyzed spiroketalizations : Various metals, including palladium, gold, and platinum, have been used to construct the crucial spiroketal core. rsc.org
Oxidative [3+2] Cycloaddition : This method has been highlighted in a convergent total synthesis for the construction of the spiroketal. rsc.orgcapes.gov.br
Hetero-Diels-Alder Reactions : This cycloaddition strategy offers a powerful way to form the core ring structures. qmul.ac.ukrsc.org
Photochemical Reactions : The use of light-driven reactions involving 1,2-naphthoquinone (B1664529) precursors is being explored as a method to control the stereochemistry of the spiroacetal center. thieme-connect.comthieme-connect.com
These advanced methodologies not only make the synthesis of this compound more efficient but also provide the flexibility to create novel analogues that would be inaccessible through biological methods. rsc.org The continued refinement of these synthetic tools is expected to yield greater stereocontrol and facilitate access to a wider range of rubromycin-related compounds. rsc.org
| Synthetic Strategy | Key Reaction / Approach | Significance |
| Kita et al. | Acid-catalyzed spiroketalization using a double aromatic Pummerer type reaction. rsc.org | Established a new benchmark for γ-rubromycin synthesis. rsc.org |
| Pettus et al. | Late-stage oxidative [3+2] cycloaddition. rsc.orgcapes.gov.br | Enabled a convergent total synthesis with a longest linear sequence of 12 steps. capes.gov.br |
| Li et al. | Transition-metal-catalyzed spiroketalization. | Achieved the first total synthesis of (±)-δ-rubromycin through a convergent route. |
| Brimble et al. | Sonogashira cross-coupling followed by acid-mediated spirocyclisation. rsc.orgbaidu.com | Developed an efficient formal synthesis. nih.gov |
| Suzuki et al. | Photochemical reaction of 1,2-naphthoquinone. thieme-connect.comthieme-connect.com | Offers a potential solution for enantioselective control of the spiroacetal center. thieme-connect.comthieme-connect.com |
Deeper Elucidation of Unexplored Molecular Mechanisms of Action
The primary reported mechanisms of action for this compound are the inhibition of human telomerase and viral enzymes like HIV-1 reverse transcriptase. mdpi.compeerj.comnih.gov The spiroketal moiety is recognized as a critical pharmacophore for this activity. mdpi.commdpi.com However, the full spectrum of its molecular interactions remains to be elucidated.
Future research will likely focus on identifying novel protein targets and cellular pathways affected by this compound. Its potent antibacterial activity, for instance, is attributed to the disruption of bacterial cell membrane integrity and the alteration of metabolic pathways, but the specific enzymes and proteins involved are not fully characterized. scbt.com Similarly, its cytotoxic effects against various cancer cell lines suggest that it may have targets beyond telomerase. mdpi.com
Unbiased screening approaches, such as chemical proteomics, could identify direct binding partners of this compound within the cell. This would provide a more comprehensive map of its mechanism of action and could reveal unexpected therapeutic opportunities. Understanding these additional mechanisms is crucial for predicting potential off-target effects and for the rational design of more selective analogues.
Exploration of this compound's Interactions with Broader Biological Systems (at a fundamental level)
Beyond specific enzyme inhibition, this compound interacts with biological systems on a more fundamental level. Its quinone structure suggests a role in redox processes. scbt.com Quinones are known to participate in electron transfer reactions and can lead to the generation of reactive oxygen species (ROS), which can impact a wide range of cellular processes. scbt.com
Future studies should investigate the broader cellular consequences of this compound exposure. This includes its effects on:
Lipid Bilayers : Its molecular structure facilitates interactions with lipid membranes, potentially leading to increased permeability and cell lysis. scbt.com
Metabolic Pathways : The compound can alter metabolic pathways by reacting with bacterial enzymes, inhibiting essential biosynthetic processes. scbt.com
Exploring these fundamental interactions will provide a more holistic understanding of its biological profile, explaining its broad-spectrum activities and informing the development of derivatives with improved therapeutic indices.
Design and Synthesis of Highly Selective and Potent this compound Analogues
The ability to synthesize this compound and its core structures has opened the door to medicinal chemistry efforts aimed at creating novel analogues with improved properties. rsc.orgnih.gov The development of less toxic variants with enhanced selectivity and potency is a key objective. nih.gov
Structure-activity relationship (SAR) studies are essential in this endeavor. By systematically modifying different parts of the this compound scaffold—the naphthoquinone, the isocoumarin (B1212949), and the spiroketal linkage—researchers can determine which functional groups are essential for activity and which can be altered to fine-tune the molecule's properties. nih.gov For example, studies have already shown that the spiroketal moiety is crucial for telomerase inhibition. mdpi.commdpi.com
Future work will involve the rational design and synthesis of analogues to:
Enhance potency against specific targets like telomerase or HIV-1 reverse transcriptase.
Improve selectivity to reduce cytotoxicity against healthy cells. nih.gov
Optimize pharmacokinetic properties for better drug-like characteristics.
Overcome drug resistance mechanisms. peerj.compeerj.com
The development of a general and modular synthetic route would be particularly valuable, as it would allow for the rapid generation of a library of diverse analogues for biological screening. capes.gov.brrsc.org
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development, and these technologies hold immense promise for this compound research. mdpi.comnih.gov
Computational approaches can be applied in several key areas:
Target Identification and Validation : AI algorithms can analyze biological data to predict new potential targets for this compound and its analogues.
Virtual Screening and Lead Optimization : ML models can screen vast virtual libraries of chemical compounds to identify derivatives with a high probability of binding to a specific target. nih.gov This has been applied to design rubromycin-based ligands for HIV-1 reverse transcriptase, with some proposed derivatives showing promise. peerj.com
Predictive Modeling : AI can be used to predict the bioactivity, toxicity, and pharmacokinetic properties of novel analogues before they are synthesized, saving time and resources. nih.gov
Spectral Analysis : In the context of natural product discovery and production, ML can enhance the analysis of complex datasets like gamma-ray spectra or mass spectrometry data to identify and quantify compounds like this compound in complex mixtures. mdpi.comescholarship.orgarxiv.org
By integrating AI and ML, researchers can accelerate the design-synthesize-test cycle, leading to the faster development of new this compound-based therapeutic agents. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Impact
To gain a truly comprehensive understanding of how this compound affects cells, an integrated multi-omics approach is necessary. This involves combining data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a complete picture of the cellular response to the compound.
Transcriptomics can reveal which gene expression pathways are activated or suppressed upon treatment with this compound.
Proteomics can identify changes in the abundance of specific proteins, including direct targets and downstream effectors.
Metabolomics can show how the compound alters the cell's metabolic network.
By integrating these large datasets, researchers can construct detailed models of this compound's mechanism of action, identify biomarkers of response, and uncover networks of interacting pathways. This systems-level perspective is crucial for understanding both the therapeutic effects and the potential toxicity of the compound, ultimately guiding its clinical development and application.
Q & A
Q. What is the primary mechanism of gamma-Rubromycin's inhibition of human telomerase, and how can this be experimentally validated?
this compound inhibits human telomerase by competitively binding to the primer substrate site, as demonstrated through modified Telomeric Repeat Amplification Protocol (TRAP) assays. The spiroketal system in its structure is critical for this interaction, as shown by the loss of activity in spiroketal-deficient analogs like alpha-Rubromycin (IC₅₀ > 200 µM vs. ~3 µM for this compound) . To validate this, researchers should:
Q. Which structural features of this compound are essential for its bioactivity?
The benzofuran and benzodipyran rings forming the spiroketal system are indispensable for telomerase inhibition. Key steps to confirm this include:
- Synthesizing derivatives with modified spiroketal systems and testing inhibitory activity.
- Using X-ray crystallography or NMR to analyze ligand-enzyme binding interactions.
- Comparing IC₅₀ values of spiroketal-intact (e.g., this compound) vs. spiroketal-deficient (e.g., alpha-Rubromycin) compounds .
Advanced Research Questions
Q. How can computational methods optimize this compound derivatives for enhanced specificity against HIV-1 reverse transcriptase?
Molecular docking (e.g., AutoDock 4.2.3) and dynamics simulations (15–20 ns trajectories) can predict binding affinities and stability of this compound derivatives. Key steps:
- Screen derivatives against wild-type and mutant reverse transcriptase structures.
- Analyze hydrogen-bonding patterns (e.g., interactions with K154-N255 or D67-Q242 residues) and energetic contributions (van der Waals, electrostatic) to binding .
- Validate predictions with enzymatic assays (e.g., reverse transcriptase inhibition IC₅₀).
Q. How should researchers resolve discrepancies in inhibitory potency across different enzyme assays (e.g., telomerase vs. reverse transcriptase)?
Contradictions may arise from differences in enzyme-substrate interactions or assay conditions. Methodological approaches include:
- Conducting kinetic studies to classify inhibition type (competitive vs. mixed).
- Comparing binding modes using mutagenesis (e.g., introducing K154A or N255A mutations in reverse transcriptase) .
- Standardizing assay protocols (e.g., substrate concentrations, buffer conditions) to minimize variability .
Q. What experimental strategies can differentiate this compound’s cytotoxic effects from its target-specific enzyme inhibition?
To isolate cytotoxicity from specific inhibition:
- Measure proliferation rates (e.g., IC₅₀ ~20 µM in cancer cells) alongside enzyme inhibition (IC₅₀ ~3 µM for telomerase) .
- Use CRISPR knockouts of telomerase or reverse transcriptase to assess dependency.
- Perform transcriptomic profiling to identify off-target pathways affected by cytotoxicity.
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of this compound research questions?
- Feasible: Ensure access to structural analogs and computational tools (e.g., AutoDock, GROMACS).
- Novel: Focus on understudied targets (e.g., telomerase in aging vs. cancer) or unexplored derivatives.
- Relevant: Align with gaps in antiviral or anticancer drug development .
Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound studies?
- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- ANOVA or Student’s t-test for comparing inhibitor potency across groups.
- Principal Component Analysis (PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
